molecular formula C15H13ClF3N3O B13582497 N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide

N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide

Cat. No.: B13582497
M. Wt: 343.73 g/mol
InChI Key: GUPCSVVNHXOJGE-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide is a chemical compound that features a benzyl group attached to an acetamide moiety, which is further substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.

    Catalyst Selection: Using efficient catalysts to enhance the reaction rate and selectivity.

    Purification Techniques: Employing purification methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide is unique due to the presence of both the benzyl and pyridine moieties, along with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClF3N3O

Molecular Weight

343.73 g/mol

IUPAC Name

N-benzyl-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetamide

InChI

InChI=1S/C15H13ClF3N3O/c16-12-6-11(15(17,18)19)8-21-14(12)22-9-13(23)20-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,20,23)(H,21,22)

InChI Key

GUPCSVVNHXOJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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